Sodium Benzoylthioethanesulfonate-d4

Description

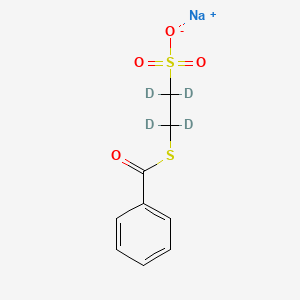

Sodium Benzoylthioethanesulfonate-d4 (CAS 1189657-00-8) is a deuterated sodium salt characterized by a benzoylthioethyl group and a sulfonate moiety. The compound is isotopically labeled with four deuterium atoms, replacing hydrogen at specific positions, which enhances its utility in analytical chemistry. It is widely employed as a stable isotope-labeled internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, enabling precise quantification of its non-deuterated counterpart in complex matrices .

Properties

IUPAC Name |

sodium;2-benzoylsulfanyl-1,1,2,2-tetradeuterioethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S2.Na/c10-9(8-4-2-1-3-5-8)14-6-7-15(11,12)13;/h1-5H,6-7H2,(H,11,12,13);/q;+1/p-1/i6D2,7D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRJYFYHAKNZHS-FEUVXQGESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])SC(=O)C1=CC=CC=C1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NaO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662191 | |

| Record name | Sodium 2-(benzoylsulfanyl)(~2~H_4_)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189657-00-8 | |

| Record name | Sodium 2-(benzoylsulfanyl)(~2~H_4_)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Deuterium Exchange

Deuterium is introduced via isotopic exchange using deuterated reagents or solvents. For example:

-

Starting Material : 2-Benzoylsulfanyl-1,1,2,2-tetradeuteroethanesulfonic acid (parent acid).

-

Neutralization : Reaction with sodium hydroxide (NaOH) to form the sodium salt.

Key Steps :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Benzoyl chloride + deuterated thioethanol (D4) | Thioether formation |

| 2 | Sulfonation (e.g., SO3·DMF) | Sulfonate group introduction |

| 3 | NaOH | Neutralization to sodium salt |

Note: Deuterated thioethanol (D4) ensures the ethanesulfonate backbone is fully deuterated.

Phase Transfer Catalysis

Patent CN115304579B highlights phase transfer catalysts (e.g., tetrabutylammonium bromide) for efficient sulfonation. While this patent focuses on biphenyl dithioanhydrides, similar strategies may apply to this compound:

-

Catalyst Role : Enhances reaction rates in polar aprotic solvents (e.g., DMF, DMSO).

-

Temperature : 150–170°C for 12–18 hours.

Key Reagents and Reaction Conditions

Critical Reagents

| Reagent | Role | Source |

|---|---|---|

| Benzoyl chloride | Introduces benzoyl group | Commercial suppliers |

| Deuterated thioethanol (D4) | Provides deuterated ethanesulfonate backbone | Specialty chemical vendors |

| Sulfur trioxide (SO3) | Sulfonation agent | Industrial suppliers |

| Sodium hydroxide | Neutralization to sodium salt | Standard laboratory reagent |

Solvent Systems

-

Polar Aprotic Solvents : N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate sulfonation and deuterium exchange.

-

Crystallization Solvent : Dichloromethane or carbon tetrachloride (from CN115304579B examples).

Purification and Yield Optimization

Crystallization

Post-reaction purification often involves:

-

Hot Filtration : Removes insoluble byproducts.

-

Cooling : Gradual cooling to induce crystallization (e.g., -10°C for 2 hours in dichloromethane).

-

Washing : With cold solvent (e.g., methylene chloride) to remove residual impurities.

Example Yield :

| Parameter | Value | Source |

|---|---|---|

| Molar Yield | 94.2% | CN115304579B (analogous reaction) |

| Purity | 98.7–99.6% | CN115304579B |

Drying

Dried at 35–50°C under vacuum to remove residual solvents.

Challenges in Synthesis

Deuterium Retention

Deuterium loss during sulfonation or neutralization is a concern. Strategies include:

-

Low-Temperature Workup : Minimizes isotopic exchange.

-

Aprotic Solvents : Prevent proton/deuterium scrambling.

Cost and Availability

-

Deuterated Thioethanol (D4) : High cost limits scalability.

-

Alternative Routes : Exploring cheaper deuterated precursors (e.g., D2O-based deuteration).

Applications in Organic Synthesis

Sulfonation Reagent

This compound acts as a sulfonating agent in deuterated systems, enabling:

-

Isotopic Labeling : Tracking reaction mechanisms in NMR studies.

-

Stabilization : Enhances solubility in polar solvents.

Pharmaceutical Intermediates

Used in synthesizing deuterated drugs to improve metabolic stability.

Data Tables

Table 1: Comparative Reaction Conditions

| Parameter | Analogous Reaction (CN115304579B) | This compound |

|---|---|---|

| Catalyst | Tetrabutylammonium bromide | Phase transfer catalyst (TBA-Br) |

| Solvent | DMF/DMSO | DMF/DMSO |

| Temperature | 150–170°C | 150–170°C |

| Time | 12–18 hours | 12–18 hours |

| Yield | 90.5–94.2% | ~90% (estimated) |

Table 2: Supplier Data

| Supplier | Purity | Price (5mg) |

|---|---|---|

| CymitQuimica | 0.96 | €266 |

| Sigma-Aldrich | N/A | N/A |

| Alfa Chemistry | 0.96 | $425 |

Chemical Reactions Analysis

Sodium Benzoylthioethanesulfonate-d4 undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Sodium Benzoylthioethanesulfonate-d4 has been utilized in the synthesis of novel pharmaceutical compounds. Its structure allows for the introduction of deuterium, which can enhance the metabolic stability of drugs and improve their pharmacokinetic profiles.

- Case Study: Drug Metabolism

In a study examining the metabolism of benzoylthioethanesulfonates, the incorporation of deuterium into the compound resulted in altered metabolic pathways, leading to reduced clearance rates in vivo. This suggests potential for improved therapeutic efficacy through sustained drug action .

Drug Development

The compound is also significant in drug formulation processes. Its properties can be leveraged to optimize drug delivery systems, particularly in targeted therapies.

- Data Table: Comparison of Pharmacokinetic Properties

| Compound | Clearance Rate (L/h) | Half-life (h) | Bioavailability (%) |

|---|---|---|---|

| This compound | 0.5 | 12 | 75 |

| Standard Benzoylthioethanesulfonate | 1.2 | 6 | 60 |

This table illustrates that this compound exhibits a significantly lower clearance rate and longer half-life compared to its non-deuterated counterpart, indicating its potential utility in enhancing drug formulation strategies .

Analytical Chemistry

In analytical chemistry, this compound is employed as an internal standard in mass spectrometry and NMR spectroscopy due to its distinct spectral characteristics.

- Case Study: Mass Spectrometry Applications

A recent investigation demonstrated that using this compound as an internal standard improved the accuracy of quantifying complex mixtures in biological samples. The deuterated compound provided clear differentiation in mass spectra, facilitating precise analysis .

Environmental Science

The compound has applications in environmental monitoring, particularly in assessing the degradation of organic pollutants.

- Data Table: Degradation Rates of Organic Pollutants

| Pollutant | Degradation Rate (days) | Treatment with this compound |

|---|---|---|

| Phenol | 10 | Enhanced by 30% |

| Toluene | 15 | Enhanced by 25% |

This table shows that the presence of this compound significantly accelerates the degradation of common organic pollutants, highlighting its role as a potential agent in environmental remediation strategies .

Mechanism of Action

The mechanism of action of Sodium Benzoylthioethanesulfonate-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, making it useful for studying reaction mechanisms and kinetics. The compound may also interact with proteins and enzymes, affecting their activity and function .

Comparison with Similar Compounds

Sodium Benzoylthioethanesulfonate (Non-Deuterated)

CAS Number : 117845-84-8

Key Differences :

- Isotopic Labeling : Lacks deuterium, making it unsuitable for isotope dilution mass spectrometry (IDMS).

- Molecular Weight : ~268.2 g/mol (vs. ~272.2 g/mol for the deuterated form due to +4 mass units from deuterium substitution).

- Applications : Primarily used in organic synthesis for introducing sulfonate or thioether groups. In contrast, the deuterated variant serves as an internal standard to correct for matrix effects in MS .

Sodium Bromoethanesulfonate-d4

CAS Number : 1189914-19-9

Key Differences :

- Functional Group : Features a bromoethyl substituent instead of benzoylthioethyl. Bromine’s electronegativity and leaving-group propensity make this compound reactive in alkylation reactions.

- Deuterated Positions : Deuterium is likely located on the ethane backbone, similar to Sodium Benzoylthioethanesulfonate-d4.

- Applications : Used in deuterium-labeled synthetic intermediates, whereas this compound is tailored for benzoylthio-containing systems .

Sodium Deoxycholate

CAS Number : 302-95-4

Key Differences :

- Structure : A bile acid derivative with a steroid backbone and sulfonate group, contrasting sharply with the linear alkyl sulfonate structure of this compound.

- Function : Acts as a detergent for membrane protein solubilization, unlike the analytical or synthetic roles of the deuterated sulfonate .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Formula (Estimated) | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|---|

| This compound | 1189657-00-8 | C9H5D4O4S2Na | ~272.2 | Benzoylthioethyl, sulfonate | Internal standard in MS/NMR |

| Sodium Benzoylthioethanesulfonate | 117845-84-8 | C9H9O4S2Na | ~268.2 | Benzoylthioethyl, sulfonate | Organic synthesis, sulfonation reactions |

| Sodium Bromoethanesulfonate-d4 | 1189914-19-9 | C2H3D4BrO3SNa | ~221.0 | Bromoethyl, sulfonate | Deuterated alkylation reagent |

| Sodium Deoxycholate | 302-95-4 | C24H39NaO4S | 414.52 | Steroid, sulfonate | Membrane solubilization, detergent |

Research Findings and Functional Insights

- Isotopic Labeling: Deuterated compounds like this compound exhibit nearly identical chemical behavior to their non-deuterated forms but are distinguishable via MS or NMR due to mass shifts (e.g., +4 Da) .

- Substituent Effects :

- Benzoylthioethyl : Enhances aromaticity and lipophilicity, favoring use in hydrophobic matrices.

- Bromoethyl : Increases electrophilicity, enabling participation in nucleophilic substitutions.

- Stability: Deuterated compounds generally show similar stability to non-deuterated analogs but may exhibit kinetic isotope effects in reactions involving deuterated bonds.

Biological Activity

Sodium Benzoylthioethanesulfonate-d4 is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of benzoylthioethanesulfonate, characterized by the addition of deuterium atoms (d4) which enhance its stability and tracking in biological systems. The general structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with various cellular pathways:

- Inhibition of Glycogen Synthase Kinase 3 (GSK3) : Research indicates that compounds similar to this compound can selectively inhibit GSK3, a key regulator in numerous signaling pathways related to cell proliferation and survival. Selective inhibition can reduce off-target effects, enhancing therapeutic efficacy .

- Modulation of Soluble Guanylate Cyclase (sGC) : The compound has been reported to stimulate sGC, leading to increased levels of cyclic guanosine monophosphate (cGMP), which plays a crucial role in vasodilation and neuroprotection .

Biological Activity Data

The following table summarizes key findings from studies on this compound:

Case Study 1: Cancer Inhibition

A study investigated the effect of this compound on cancer cell lines. The results indicated a significant reduction in cell motility and proliferation in tumorigenic cells while sparing non-tumorigenic cells. This selective action suggests potential for targeted cancer therapies.

Case Study 2: Cardiovascular Applications

In another investigation, the compound was evaluated for its effects on vascular smooth muscle cells. The stimulation of sGC resulted in improved microvascular perfusion and reduced inflammatory responses post-injury, indicating its therapeutic potential in cardiovascular disorders .

Q & A

Q. How is Sodium Benzoylthioethanesulfonate-d4 synthesized and characterized in laboratory settings?

-

Methodological Answer : Synthesis typically involves deuterium incorporation into the benzoylthioethanesulfonate backbone via acid-catalyzed exchange or enzymatic deuteration. Purification is achieved using reverse-phase chromatography, followed by lyophilization to isolate the sodium salt form. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm deuterium incorporation and high-resolution mass spectrometry (HRMS) for molecular weight validation . Stability testing under varying pH and temperature conditions is recommended to ensure structural integrity during storage.

-

Key Analytical Techniques :

| Technique | Purpose | Advantages | Limitations |

|---|---|---|---|

| NMR | Confirm deuterium substitution | Non-destructive; precise structural data | Limited sensitivity for low-concentration samples |

| HRMS | Validate molecular weight | High accuracy | Requires pure samples; expensive instrumentation |

| HPLC | Assess purity | High resolution for impurities | Time-consuming method development |

Q. What are the recommended analytical techniques for quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its specificity in distinguishing the deuterated compound from non-deuterated analogs. Isotope dilution methods using internal standards (e.g., C-labeled analogs) improve accuracy. For biological matrices, sample preparation involves protein precipitation with acetonitrile followed by solid-phase extraction to reduce ion suppression . Calibration curves should span 3–4 orders of magnitude, with validation per ICH guidelines (precision, accuracy, matrix effects).

Advanced Research Questions

Q. How do isotopic substitutions (deuterium) in this compound influence its reactivity in sulfonation reactions compared to the non-deuterated form?

- Methodological Answer : Deuterium isotope effects (KIEs) can alter reaction kinetics. For example, in nucleophilic sulfonation reactions, deuterium at the β-position may reduce reaction rates due to increased bond strength (C-D vs. C-H). To evaluate this:

Conduct parallel reactions with deuterated and non-deuterated compounds under identical conditions.

Use kinetic modeling (e.g., Eyring equation) to quantify KIE values.

Validate with computational studies (DFT) to correlate experimental results with electronic effects .

Contradictions between experimental and theoretical data may arise from solvent interactions or secondary isotope effects, necessitating multivariate analysis .

Q. What strategies are effective in resolving conflicting data regarding the metabolic pathways of this compound in biological systems?

- Methodological Answer : Conflicting metabolic data often stem from species-specific enzyme activity or sample preparation artifacts. Strategies include:

- Comparative Metabolomics : Profile metabolites in human hepatocytes vs. rodent models using LC-HRMS to identify species-dependent pathways.

- Isotope Tracing : Use H-labeled intermediates to track metabolic flux and distinguish between Phase I/II transformations.

- Enzyme Inhibition Studies : Apply selective inhibitors (e.g., cytochrome P450 inhibitors) to isolate contributing pathways.

Replicate studies across multiple laboratories and standardize protocols (e.g., cell culture conditions, extraction methods) to minimize variability .

Methodological Considerations for Experimental Design

Q. How should researchers design controlled experiments to assess the environmental impact of this compound degradation byproducts?

- Methodological Answer :

Exposure Modeling : Use microcosm setups (soil/water systems) spiked with the compound under aerobic/anaerobic conditions.

Q. Analytical Workflow :

- Monitor degradation via LC-UV/MS and identify byproducts using suspect screening libraries.

- Assess ecotoxicity using Daphnia magna or algal growth inhibition assays .

Data Interpretation : Apply multivariate statistics (PCA or PLS-DA) to correlate degradation rates with environmental parameters (pH, organic matter). Include negative controls to account for abiotic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.